molecular formula C21H19N3O6S2 B11424403 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11424403
M. Wt: 473.5 g/mol
InChI Key: GBVVQBACRJTBRV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxin and pyrimidinyl structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the pyrimidinyl group via a nucleophilic substitution reaction. The final step involves the coupling of the benzodioxin and pyrimidinyl intermediates through a sulfanyl linkage, forming the acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress pathways. It may also interact with cellular receptors, leading to changes in cell signaling and gene expression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide: shares structural similarities with other benzodioxin and pyrimidinyl derivatives.

    Benzodioxin derivatives: Compounds like 2,3-dihydro-1,4-benzodioxin-6-yl acetamide.

    Pyrimidinyl derivatives: Compounds such as 5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl acetamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxin and pyrimidinyl moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H19N3O6S2

Molecular Weight

473.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19N3O6S2/c1-13-2-5-15(6-3-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-4-7-16-17(10-14)30-9-8-29-16/h2-7,10-11H,8-9,12H2,1H3,(H,23,25)(H,22,24,26)

InChI Key

GBVVQBACRJTBRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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